8-Amino-2-naphthol

Catalog No.
S661068
CAS No.
118-46-7
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Amino-2-naphthol

CAS Number

118-46-7

Product Name

8-Amino-2-naphthol

IUPAC Name

8-aminonaphthalen-2-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2

InChI Key

KVHHMYZBFBSVDI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N

The exact mass of the compound 1-Amino-7-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60277. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Amino-2-naphthol (CAS 118-46-7) is a bifunctional naphthalene derivative characterized by its amino and hydroxyl groups positioned to enable specific peri-interactions and photochemical behaviors. In industrial and laboratory procurement, it is primarily sourced as a structurally required precursor for non-biaryl atropisomeric organocatalysts, a pH-gated fluorescent probe driven by excited-state proton transfer (ESPT), and a coupling component for metal-complex azo dyes (e.g., C.I. Mordant Black 38). Unlike generic aminonaphthols, its exact 8,2-substitution pattern provides critical steric hindrance and distinct charge-transfer properties that dictate its non-interchangeability in advanced asymmetric synthesis and mass spectrometry applications [1].

Substituting 8-amino-2-naphthol with more common isomers, such as 1-amino-2-naphthol or 5-amino-2-naphthol, results in critical failures in both asymmetric catalysis and photochemical stability. In catalyst synthesis, the 8-amino group is structurally required to create a peri-steric clash with 1-position substituents; isomers lacking this peri-relationship (e.g., 5-amino-2-naphthol) cannot form stable non-biaryl atropisomers, resulting in a complete loss of enantioselectivity [1]. Furthermore, under laser desorption or photo-ionization conditions, 1,2-aminonaphthols readily undergo radical combination to form intense dimeric ions that interfere with mass spectrometry signals, whereas 8-amino-2-naphthol strictly resists dimerization to yield clean monomeric ions [2]. Consequently, buyers must procure the exact 8,2-isomer to ensure structural rigidity in catalysts and signal purity in photochemical assays.

Precursor Suitability for Non-Biaryl Atropisomeric Catalysts

The synthesis of non-biaryl atropisomeric organocatalysts requires extreme steric hindrance to lock the chiral axis. When functionalized at the 1-position via Friedel-Crafts amination, 8-amino-2-naphthol generates a massive steric clash between the new 1-substituent and the peri-8-amino group, creating a stable chiral axis. In contrast, isomers like 5-amino-2-naphthol lack this peri-interaction and cannot form stable atropisomers. The resulting aminated 8-amino-2-naphthol catalysts achieve up to 90% enantiomeric excess (ee) in the direct alpha-fluorination of aldehydes [1].

Evidence DimensionAtropisomeric stability and resulting enantiomeric excess (ee)
Target Compound Data8-Amino-2-naphthol yields stable non-biaryl atropisomers (up to 90% ee in catalysis)
Comparator Or Baseline5-Amino-2-naphthol (yields freely rotating, non-atropisomeric products; ~0% ee)
Quantified Difference90% ee advantage strictly dependent on the peri-8-amino steric clash
ConditionsFriedel-Crafts amination at the 1-position followed by use in direct alpha-fluorination of alpha-branched aldehydes

8-Amino-2-naphthol is structurally non-interchangeable for synthesizing this specific class of chiral primary amine catalysts, making it a mandatory procurement choice for these asymmetric workflows.

Resistance to Photochemical Dimerization vs. 1-Amino-2-naphthol

Under laser desorption/ionization (LDI) conditions, the structural positioning of the amino and hydroxyl groups dictates the compound's stability against radical combination. While 1-amino-2-naphthol and 2-amino-1-naphthol exhibit intense dimeric ion formation ([2M-2H2O+H]+), 8-amino-2-naphthol strictly yields monomeric negative molecular ions (M·-) and dehydrogenated anions ([M-2H]·-), completely avoiding the dimerization pathway [1].

Evidence DimensionDimeric ion formation under LDI
Target Compound DataYields clean monomeric M·- and[M-2H]·- ions (0% dimeric interference)
Comparator Or Baseline1-Amino-2-naphthol (yields intense dimeric [2M-2H2O+H]+ ions)
Quantified DifferenceComplete suppression of radical-induced dimerization in the 8,2-isomer
ConditionsLaser desorption/ionization (LDI) with a nitrogen laser

Ensures predictable monomeric behavior in photochemical applications and mass spectrometry formulations where radical-induced dimerization would cause signal interference.

pH-Regulated Excited-State Proton Transfer (ESPT) for Fluorescent Probes

8-Amino-2-naphthol exhibits a highly specific pH-dependent switch for photoacidity. In its protonated state (NH3+), the excited-state acidity (pKa*(OH)) drops to 1.1 ± 0.2, enabling rapid zwitterion formation via ESPT. In contrast, the deprotonated state (NH2) maintains a pKa*(OH) similar to the ground state (9.5 ± 0.2), effectively halting ESPT. This 8.4 pKa unit shift provides a sharper pH-responsive fluorescence transition compared to generic fluorescent dyes lacking coupled amino-hydroxyl protonation dynamics [1].

Evidence DimensionExcited-state pKa (pKa*(OH)) shift
Target Compound DatapKa*(OH) = 1.1 ± 0.2 (protonated) vs 9.5 ± 0.2 (deprotonated)
Comparator Or BaselineGeneric single-site photoacids (exhibit static photoacidity without pH-gated switching)
Quantified Difference8.4 unit differential in pKa*(OH) controlled entirely by amino group protonation
ConditionsTime-resolved emission spectroscopy and TD-DFT calculations in aqueous solution across varying pH

Makes the compound specifically suited for designing highly sensitive, pH-gated fluorescent probes with an 8.4 pKa unit dynamic range.

Synthesis of Non-Biaryl Atropisomeric Organocatalysts

Leveraging the specific peri-steric clash between the 8-amino group and 1-position substituents, this compound is the structurally required precursor for synthesizing chiral primary amine catalysts used in the highly enantioselective alpha-fluorination of aldehydes [1].

Matrix Additive for Laser Desorption/Ionization (LDI) Mass Spectrometry

Because it resists radical-induced dimerization under photo-ionization, it serves as an effective model compound or matrix additive for ensuring clean monomeric negative ion formation without dimeric interference[2].

Development of pH-Switchable Fluorescent Probes

Driven by its 8.4 pKa*(OH) shift between protonated and deprotonated states, it is utilized as an on/off switchable fluorescent probe for monitoring acidic cellular environments or charge-transfer material interfaces [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

159.068413911 Da

Monoisotopic Mass

159.068413911 Da

Heavy Atom Count

12

Melting Point

206.0 °C

UNII

SLL7476ODN

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118-46-7

Wikipedia

1-Amino-7-naphthol

General Manufacturing Information

2-Naphthalenol, 8-amino-: INACTIVE

Dates

Last modified: 08-15-2023

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